N,N-diethyl-4-(4-methoxy-2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Overview
Description
N,N-diethyl-4-(4-methoxy-2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C19H27N3O2S and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.18239829 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Novel Heterocyclic Compounds : This compound has been used as a precursor in the synthesis of a wide range of novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating anti-inflammatory and analgesic properties. These compounds have shown significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, alongside analgesic and anti-inflammatory activities, highlighting their potential in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Activity : Derivatives of this compound have been synthesized and tested for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), showcasing the critical role of specific substitutions for antiviral efficacy. This research demonstrates the potential of these compounds in developing new antiviral drugs (Renau et al., 1996).
Crystal Structure Analysis : Studies have provided insights into the crystal structures of reduced pyrimidine derivatives, aiding in understanding the molecular configuration and the potential of these compounds in drug development (Begum & Vasundhara, 2009).
Potential Applications
Antimicrobial and Enzyme Inhibitory Properties : The synthesis of chromone-pyrimidine coupled derivatives and their evaluation for antimicrobial activities have been reported. These studies include enzyme assay, docking studies, and toxicity studies, highlighting the compounds' potential as antimicrobial agents with specific enzyme inhibitory actions, providing a foundation for future drug development (Tiwari et al., 2018).
Radioprotective and Anticancer Activities : Some derivatives have been synthesized and evaluated for their potential radioprotective and anticancer activities. This research outlines the synthesis of novel sulfur heterocyclic compounds, underscoring their significance in developing new therapeutic agents (Ghorab et al., 2006).
Ligands for Nucleic Acid Structures : Biarylpyrimidines, characterized by selective ligands for higher-order nucleic acid structures, have been synthesized from derivatives similar to the compound . These ligands have shown preferences in stabilizing complex nucleic acid formations, presenting new avenues for therapeutic applications (Wheelhouse et al., 2006).
Properties
IUPAC Name |
N,N-diethyl-4-(4-methoxy-2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-7-22(8-2)18(23)16-13(5)20-19(25)21-17(16)14-9-12(4)15(24-6)10-11(14)3/h9-10,17H,7-8H2,1-6H3,(H2,20,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIPVUBNTRAGLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(NC(=S)NC1C2=C(C=C(C(=C2)C)OC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.